Fmoc-5-methoxy-2-methyl-DL-tryptophan
Overview
Description
Fmoc-5-methoxy-2-methyl-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is primarily used in proteomics research and peptide synthesis due to its unique structural properties. The molecular formula of this compound is C28H26N2O5, and it has a molecular weight of 470.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-methoxy-2-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methoxy-2-methyl-DL-tryptophan with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-methoxy-2-methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as trifluoroacetic acid or piperidine in organic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
Fmoc-5-methoxy-2-methyl-DL-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and as a building block for complex organic molecules.
Biology: Utilized in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Employed in the production of pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of Fmoc-5-methoxy-2-methyl-DL-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed under acidic conditions, revealing the free amino group for further reactions. This process ensures the accurate assembly of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-5-bromo-DL-tryptophan
- Boc-5-fluoro-DL-tryptophan
- Boc-6-methyl-DL-tryptophan
- Fmoc-6-chloro-D-tryptophan
- N-Boc-N-Boc-L-tryptophan
- Boc-6-bromo-DL-tryptophan
- L-N-Boc-5-chlorotryptophan
- Boc-5-hydroxy-DL-tryptophan
- Boc-5-methoxy-L-tryptophan
Uniqueness
Fmoc-5-methoxy-2-methyl-DL-tryptophan is unique due to its specific combination of the Fmoc protecting group and the methoxy and methyl substitutions on the tryptophan backbone. This unique structure allows for specific interactions in peptide synthesis and proteomics research, making it a valuable tool in these fields .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-16-22(23-13-17(34-2)11-12-25(23)29-16)14-26(27(31)32)30-28(33)35-15-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-13,24,26,29H,14-15H2,1-2H3,(H,30,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRMFPYHTJBBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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